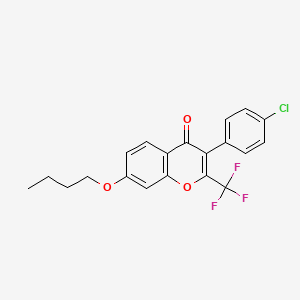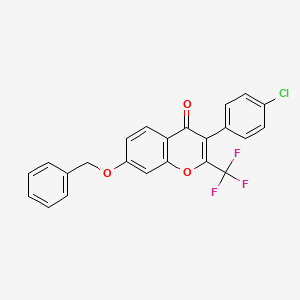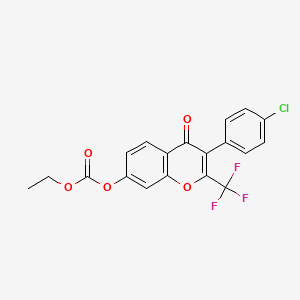![molecular formula C20H17ClO5 B3752569 butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate](/img/structure/B3752569.png)
butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate
Overview
Description
Butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the chromen-4-one core structure, along with the butyl carbonate and 2-chlorophenyl groups, imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Butyl Carbonate Group: The final step involves the reaction of the chromen-4-one derivative with butyl chloroformate in the presence of a base such as triethylamine to form the butyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl carbonate group, where nucleophiles such as amines or thiols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards certain biological targets. The butyl carbonate group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Butyl [3-(2-bromophenyl)-4-oxochromen-7-yl] carbonate
- Butyl [3-(2-fluorophenyl)-4-oxochromen-7-yl] carbonate
- Butyl [3-(2-methylphenyl)-4-oxochromen-7-yl] carbonate
Uniqueness
Butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom enhances the compound’s reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-2-3-10-24-20(23)26-13-8-9-15-18(11-13)25-12-16(19(15)22)14-6-4-5-7-17(14)21/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYHQTICLFHGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3752493.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-diphenylacetate](/img/structure/B3752501.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate](/img/structure/B3752510.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-methylbenzoate](/img/structure/B3752512.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-chlorobenzoate](/img/structure/B3752520.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate](/img/structure/B3752522.png)
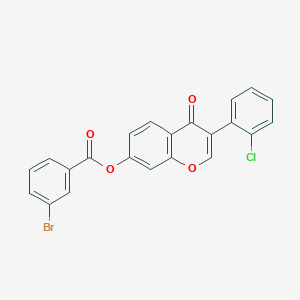
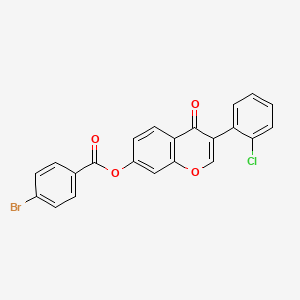

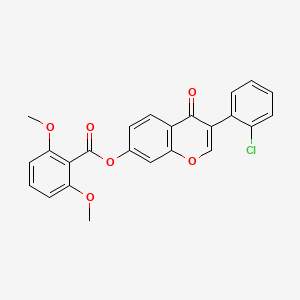
![METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B3752571.png)
